molecular formula C13H16N2O B13725060 4-Amino-8-methoxy-2-propylquinoline CAS No. 1189107-31-0

4-Amino-8-methoxy-2-propylquinoline

Cat. No.: B13725060
CAS No.: 1189107-31-0
M. Wt: 216.28 g/mol
InChI Key: ZNDWWCZHGGPXTE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-Amino-8-methoxy-2-propylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Properties

CAS No.

1189107-31-0

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

8-methoxy-2-propylquinolin-4-amine

InChI

InChI=1S/C13H16N2O/c1-3-5-9-8-11(14)10-6-4-7-12(16-2)13(10)15-9/h4,6-8H,3,5H2,1-2H3,(H2,14,15)

InChI Key

ZNDWWCZHGGPXTE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=CC=C(C2=N1)OC)N

Origin of Product

United States

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